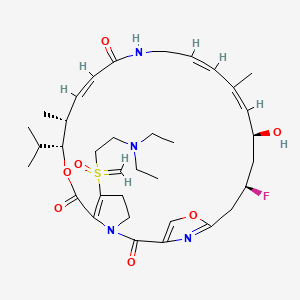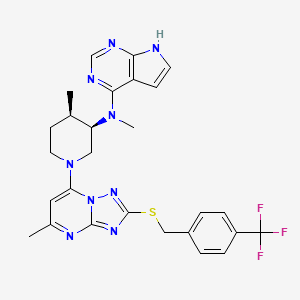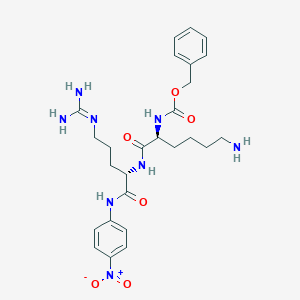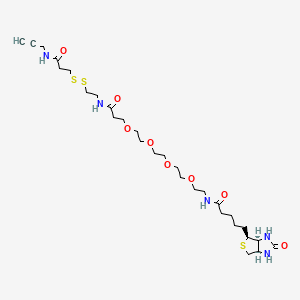
Biotin-PEG(4)-SS-Alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG(4)-SS-Alkyne is a compound that combines biotin, polyethylene glycol (PEG), and an alkyne group. Biotin is a small, naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. The PEG spacer arm imparts water solubility to the molecule, while the alkyne group allows for conjugation through click chemistry. This compound is widely used in bioconjugation and labeling applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG(4)-SS-Alkyne typically involves the following steps:
Activation of Biotin: Biotin is first activated using N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The biotin-NHS ester is then reacted with a PEG derivative containing a terminal thiol group to form Biotin-PEG(4)-SH.
Alkyne Conjugation: Finally, the thiol group is reacted with an alkyne-containing reagent under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin-NHS ester and PEG derivatives are synthesized and purified.
Conjugation: The conjugation reactions are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography and precipitation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG(4)-SS-Alkyne undergoes several types of chemical reactions:
Click Chemistry: The alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Disulfide Bond Reduction: The disulfide bond in the PEG spacer can be reduced using reducing agents such as dithiothreitol (DTT) to release the biotin moiety.
Common Reagents and Conditions
Click Chemistry: Common reagents include copper sulfate and sodium ascorbate, with reactions typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions to cleave the disulfide bond.
Major Products
Click Chemistry: The major product is a biotinylated molecule with a stable triazole linkage.
Reduction: The major product is biotin-PEG(4)-SH, which can be further modified or used in various applications.
Scientific Research Applications
Biotin-PEG(4)-SS-Alkyne has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and labeling of molecules for detection and purification.
Biology: Facilitates the study of protein-protein interactions, cell surface labeling, and receptor targeting.
Medicine: Employed in drug delivery systems, diagnostic assays, and therapeutic applications.
Industry: Used in the development of biosensors, biochips, and other biotechnological tools.
Mechanism of Action
The mechanism of action of Biotin-PEG(4)-SS-Alkyne involves:
Biotin-Avidin Interaction: The biotin moiety binds with high affinity to avidin or streptavidin, enabling the detection and purification of biotinylated molecules.
Click Chemistry: The alkyne group allows for the selective conjugation of azide-containing molecules, forming stable triazole linkages.
Disulfide Bond Cleavage: The disulfide bond can be cleaved to release the biotin moiety, allowing for reversible labeling and purification.
Comparison with Similar Compounds
Biotin-PEG(4)-SS-Alkyne can be compared with other similar compounds:
Biotin-PEG(4)-NHS: Similar in structure but lacks the alkyne group, limiting its use in click chemistry.
Biotin-PEG(4)-Azide: Contains an azide group instead of an alkyne, used in similar click chemistry applications but with different reactivity.
Biotin-PEG(4)-Maleimide: Contains a maleimide group for thiol-reactive conjugation, used in different bioconjugation strategies.
Conclusion
This compound is a versatile compound with unique properties that make it valuable in various scientific research applications. Its ability to participate in click chemistry, along with its biotin and PEG components, allows for efficient labeling, detection, and purification of biomolecules. The compound’s versatility and ease of use make it a valuable tool in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C29H49N5O8S3 |
|---|---|
Molecular Weight |
691.9 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[2-[[3-oxo-3-(prop-2-ynylamino)propyl]disulfanyl]ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H49N5O8S3/c1-2-9-30-27(37)8-20-44-45-21-11-32-26(36)7-12-39-14-16-41-18-19-42-17-15-40-13-10-31-25(35)6-4-3-5-24-28-23(22-43-24)33-29(38)34-28/h1,23-24,28H,3-22H2,(H,30,37)(H,31,35)(H,32,36)(H2,33,34,38)/t23-,24-,28-/m0/s1 |
InChI Key |
GWOIFEYTEHHIJC-QONNDPFASA-N |
Isomeric SMILES |
C#CCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
C#CCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


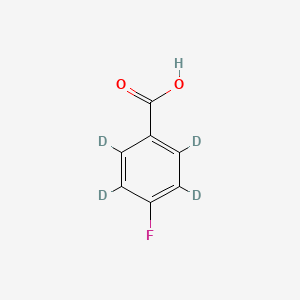
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)

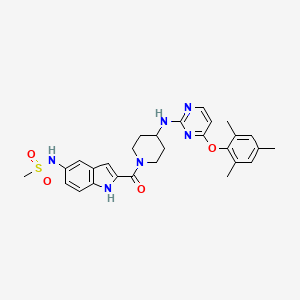

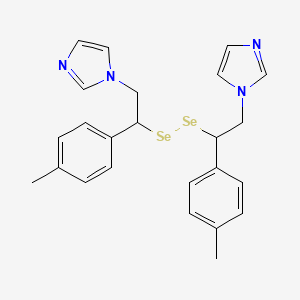
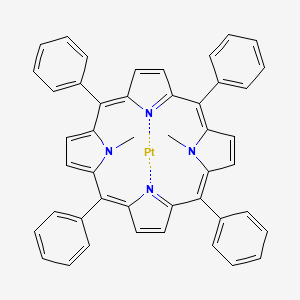
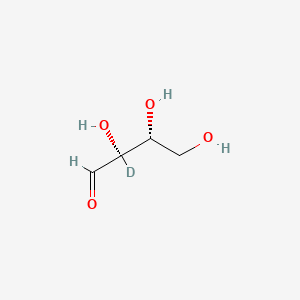

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

